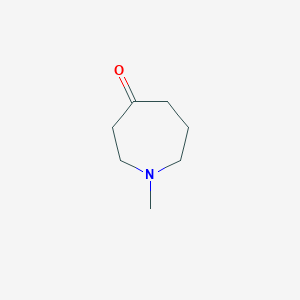![molecular formula C10H2Cl4N2O2 B031168 2,3,7,8-Tetracloro-[1,4]dioxino[2,3-b CAS No. 59023-23-3](/img/structure/B31168.png)
2,3,7,8-Tetracloro-[1,4]dioxino[2,3-b
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene is a useful research compound. Its molecular formula is C10H2Cl4N2O2 and its molecular weight is 323.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estudio de Vías de Formación
Una de las aplicaciones de este compuesto es en el estudio de las vías de formación de TCDD a partir de su molécula precursora 2,4,5-triclorofenol (2,4,5-TCP). Este estudio se centra en comprender las vías de formación de TCDD a partir de su molécula precursora 2,4,5-triclorofenol (2,4,5-TCP). El estudio profundiza en tres mecanismos de reacción: radicales libres, condensación directa y aniónica .
Contaminante Ambiental
2,3,7,8-Tetraclorodibenzo-p-dioxina (TCDD) es una dioxina altamente tóxica conocida por sus graves impactos en la salud y por ser un contaminante ambiental persistente. Es reconocido como un contaminante ambiental persistente, que resiste la biodegradación o el metabolismo fácil debido a su alta estabilidad térmica y baja volatilidad .
Estudios Analíticos
2,3,7,8-Tetracloro-[1,4]dioxino[2,3-b:5,6-b’]dipiridina se utiliza en estudios analíticos para la presencia y formación de compuestos similares a la dioxina en el herbicida clorpirifos tratado térmicamente, un posible precursor del análogo de piridina de 2,3,7,8-Tetracloro-p-dioxina .
Actividad Biológica
TCDD y compuestos similares a la dioxina actúan a través de un receptor específico presente en todas las células: el receptor de hidrocarburos aromáticos (AH). Este receptor es un factor de transcripción que participa en la expresión de genes .
Síntesis Química
Por lo general, se forma como un producto no deseado en los procesos de combustión de materiales orgánicos o como un subproducto en la síntesis orgánica .
Aplicaciones Industriales
TCDD es el compuesto (congéner) más potente de su serie (dibenzodioxinas policloradas, conocidas como PCDDs o simplemente dioxinas) y se conoció como un contaminante en el Agente Naranja, un herbicida utilizado en la Guerra de Vietnam .
Mecanismo De Acción
Target of Action
The primary target of 2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b], also known as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), is the cellular DNA . This compound can bind to DNA, potentially causing mutations and initiating cancer .
Mode of Action
TCDD enters the body and induces the production of δ-aminolevulinic acid synthetase (ALAS), an enzyme involved in heme synthesis . Overproduction of ALAS can disrupt cellular tissues and may present symptoms similar to porphyria . TCDD can also induce lymphocyte apoptosis, inhibit the production of cytotoxic T cells, and promote the high expression of immunosuppressive factors , leading to immune system regulation dysfunction.
Biochemical Pathways
The compound affects the heme synthesis pathway by inducing the overproduction of ALAS . It also impacts the immune response pathway by inducing lymphocyte apoptosis and inhibiting the production of cytotoxic T cells .
Pharmacokinetics
TCDD is lipophilic, meaning it can easily accumulate in the body . . The compound’s bioavailability is influenced by its lipophilic nature, allowing it to be readily absorbed and stored in fatty tissues.
Result of Action
The molecular and cellular effects of TCDD’s action include disruption of cellular tissues, potential mutation of DNA, immune system dysfunction, and potential carcinogenic effects . It can also cause symptoms similar to porphyria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TCDD. For example, the compound’s lipophilic nature allows it to accumulate in the environment and in organisms, leading to potential chronic symptoms . Its stability and resistance to biodegradation make it a persistent environmental pollutant .
Análisis Bioquímico
Biochemical Properties
The biochemical reactions involving 2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b] are complex. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it can induce the production of delta-aminolevulinic acid synthetase (ALAS), a rate-limiting enzyme in heme synthesis . The overproduction of ALAS can disrupt cellular tissues and potentially manifest symptoms similar to porphyria .
Cellular Effects
2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b] has profound effects on various types of cells and cellular processes. It can induce lymphocyte apoptosis, inhibit the production of cytotoxic T cells, and promote the high expression of immune suppressor factors . This leads to dysregulation of the immune system . It can also infiltrate DNA molecules, inducing mutations, and thereby having teratogenic and carcinogenic effects .
Molecular Mechanism
The molecular mechanism of action of 2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b] is multifaceted. It can bind to DNA, causing mutations and initiating cancer . Although it does not have direct mutagenicity and genotoxicity, it can cause cancer through indirect physiological pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b] change over time. It is known to be highly stable, and it is not easily metabolized in the body, which can lead to bioaccumulation and chronic symptoms .
Dosage Effects in Animal Models
In animal models, the effects of 2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b] vary with different dosages. For instance, guinea pigs have a lethal dose of about 1 μg/kg, while hamsters have a much higher tolerance, with a lethal dose of more than 1,000 μg/kg .
Metabolic Pathways
The metabolic pathways involving 2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b] are complex. It is known to interact with various enzymes and cofactors
Propiedades
IUPAC Name |
5,6,12,13-tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl4N2O2/c11-3-1-5-9(15-7(3)13)18-6-2-4(12)8(14)16-10(6)17-5/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHQZSCYUUATTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=C1Cl)Cl)OC3=CC(=C(N=C3O2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
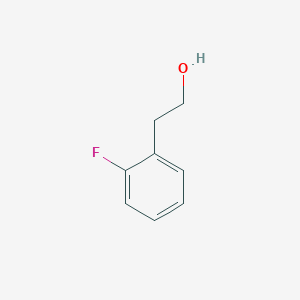
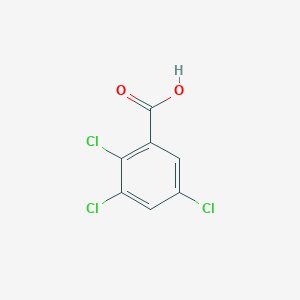
![2-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B31095.png)
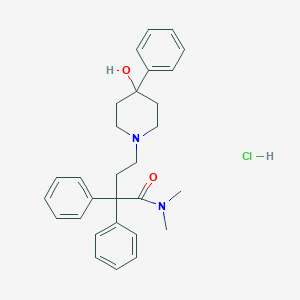
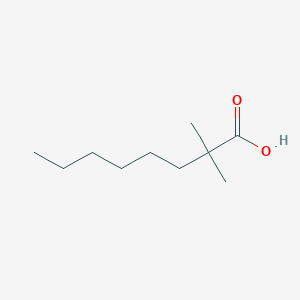
![Phenanthro[4,5-bcd]thiophene](/img/structure/B31099.png)

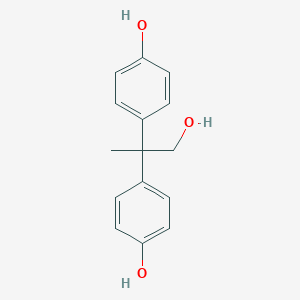
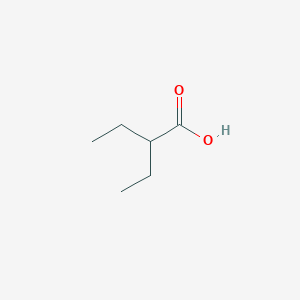
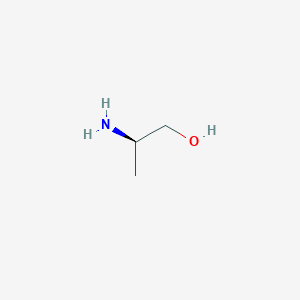
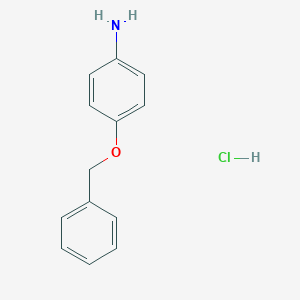

![ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B31117.png)
